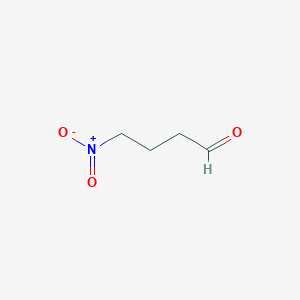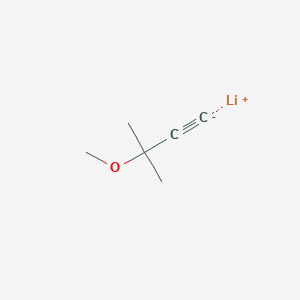
1H-Cycloundec(d)isoindole-1,12,15-trione, 2,3,3a,4,6a,9,10,11-octahydro-11-hydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11S,13E,15aS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cycloundec(d)isoindole-1,12,15-trione, 2,3,3a,4,6a,9,10,11-octahydro-11-hydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11S,13E,15aS)- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by its intricate ring system and multiple functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1H-Cycloundec(d)isoindole-1,12,15-trione involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include cyclization reactions, reduction, and functional group modifications. Industrial production methods often involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to achieve the desired product with high purity and yield .
Análisis De Reacciones Químicas
1H-Cycloundec(d)isoindole-1,12,15-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Cycloundec(d)isoindole-1,12,15-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Cycloundec(d)isoindole-1,12,15-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
1H-Cycloundec(d)isoindole-1,12,15-trione can be compared with other similar compounds such as:
Cycloundecane derivatives: These compounds share a similar ring structure but differ in functional groups and reactivity.
Isoindole derivatives: These compounds have a similar core structure but vary in the substituents attached to the ring system.
Trione compounds: These compounds contain multiple carbonyl groups and exhibit similar reactivity patterns.
The uniqueness of 1H-Cycloundec(d)isoindole-1,12,15-trione lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
72363-47-4 |
|---|---|
Fórmula molecular |
C24H33NO4 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(1S,3Z,6S,9Z,11S,14S,15R,16S)-6-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,5,18-trione |
InChI |
InChI=1S/C24H33NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-19,22,26H,6-7,10H2,1-5H3,(H,25,29)/b9-8-,14-11-/t16-,17+,18+,19+,22+,24-/m1/s1 |
Clave InChI |
BVKOTAZOMFVYMH-YBCLPTENSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CC[C@@H](C(=O)/C=C\C3=O)O)/C)C=C1C)CC(C)C |
SMILES canónico |
CC1C2C(NC(=O)C23C(C=C(CCC(C(=O)C=CC3=O)O)C)C=C1C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


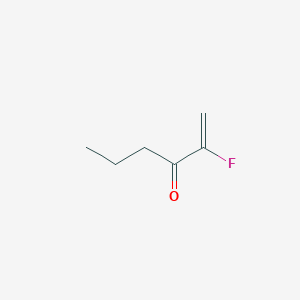
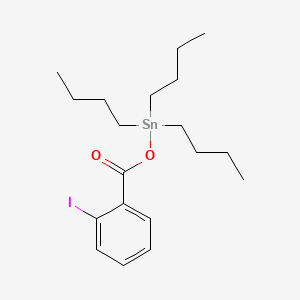

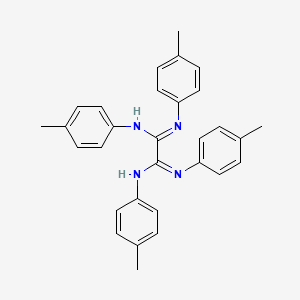


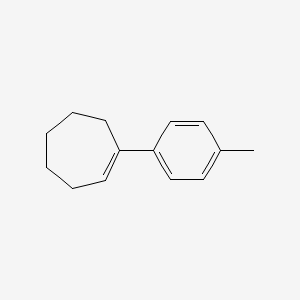
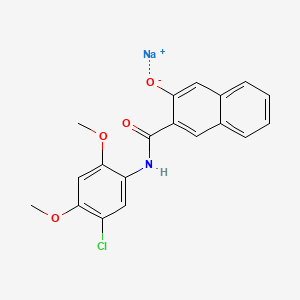
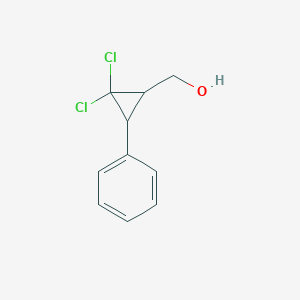
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)

